molecular formula C16H17N5O B12239150 3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine

3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine

Cat. No.: B12239150
M. Wt: 295.34 g/mol
InChI Key: BUJAVVQIIGNTPX-UHFFFAOYSA-N
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Description

3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its fused, rigid, and planar N-heterocyclic system, which contains both pyrazole and pyrimidine rings.

Preparation Methods

The synthesis of 3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine involves several steps. The primary synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity, often using advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups on the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

The mechanism of action of 3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, particularly targeting enzymes involved in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells, thereby exerting its antitumor effects .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

5-methyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17N5O/c1-12-7-16(21-15(19-12)4-6-18-21)20-9-13(10-20)11-22-14-3-2-5-17-8-14/h2-8,13H,9-11H2,1H3

InChI Key

BUJAVVQIIGNTPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC(C3)COC4=CN=CC=C4

Origin of Product

United States

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